molecular formula C13H20N2O2 B13428141 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile

3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile

Cat. No.: B13428141
M. Wt: 236.31 g/mol
InChI Key: LQLODOWXWPCLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Hydroxymethyl)-2-azaspiro[45]decan-2-yl)-3-oxopropanenitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a tandem Prins/Pinacol reaction, followed by functional group modifications to introduce the hydroxymethyl and oxopropanenitrile groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxopropanenitrile group can be reduced to an amine.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core and functional groups. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C13H20N2O2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-6,8-10H2

InChI Key

LQLODOWXWPCLGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)C(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.